

Application Note & Protocol: Quantitative Analysis of 5-(Hydroxymethyl)azepan-2-one

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)azepan-2-one

CAS No.: 38446-92-3

Cat. No.: B2615011

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Abstract

This document provides a comprehensive guide to the quantitative analysis of **5-(Hydroxymethyl)azepan-2-one**, a functionalized derivative of ϵ -caprolactam. The accurate determination of this analyte is crucial for process monitoring, impurity profiling, and quality control in pharmaceutical and polymer chemistry. We present detailed protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]} This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, validated method for the quantification of **5-(Hydroxymethyl)azepan-2-one** in various mixtures.

Introduction and Analyte Profile

5-(Hydroxymethyl)azepan-2-one is a seven-membered cyclic amide (lactam) featuring a hydroxyl functional group. It is a derivative of ϵ -caprolactam, a large-scale industrial monomer

for the production of Nylon 6.[4] The introduction of a hydroxymethyl group provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of functionalized polymers and specialty pharmaceutical compounds.[5] Its presence in a mixture could be as a desired product, a starting material, or a process-related impurity. Therefore, a validated analytical method to accurately quantify it is essential for ensuring product quality, process efficiency, and regulatory compliance.

Analyte Properties:

- Molecular Formula: $C_7H_{13}NO_2$
- Molar Mass: 143.18 g/mol
- Structure:
- Key Features: Contains a polar hydroxyl group and a moderately polar lactam ring. The amide bond possesses a chromophore suitable for UV detection, although with potentially low molar absorptivity. The molecule's polarity makes it amenable to reversed-phase liquid chromatography. Its volatility is limited by the polar functional groups, which presents a challenge for direct GC analysis.[6][7]

Strategic Selection of Analytical Methods

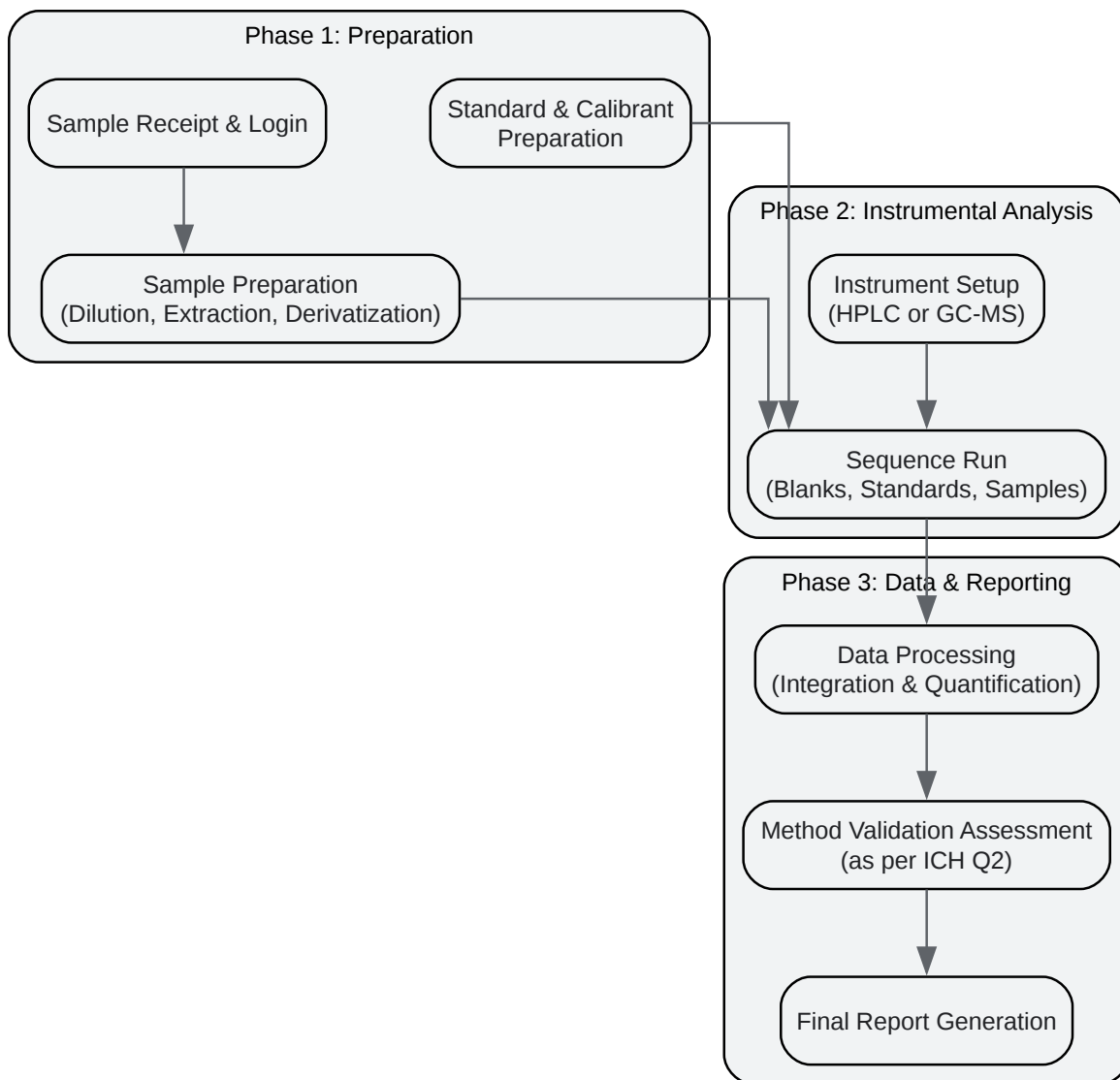
The choice of analytical technique is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., required sensitivity, sample matrix complexity, and available instrumentation).

- Reversed-Phase HPLC (RP-HPLC): This is the primary recommended technique. The analyte's polarity is well-suited for separation on C18 or similar reversed-phase columns.
 - UV Detection: A straightforward and widely accessible detection method. Suitable for quantifying the analyte at moderate to high concentrations where its natural UV absorbance is sufficient.
 - Mass Spectrometry (MS) Detection: Offers significantly higher sensitivity and specificity, making it ideal for trace-level quantification or analysis in complex matrices where co-

eluting impurities may interfere with UV detection.[8][9] High-resolution mass spectrometry (HRMS) can provide unequivocal confirmation of the analyte's identity.[10][11]

- Gas Chromatography (GC): This is a viable alternative but requires a critical extra step. Direct injection of **5-(Hydroxymethyl)azepan-2-one** is challenging due to its low volatility and the presence of the polar hydroxyl and amide groups, which can lead to poor peak shape and column interaction.[6][12]
 - Derivatization: To overcome these limitations, the hydroxyl group must be derivatized (e.g., via silylation) to create a more volatile and thermally stable compound suitable for GC analysis. This adds complexity to sample preparation but can yield excellent resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

Below is a workflow outlining the general analytical process.

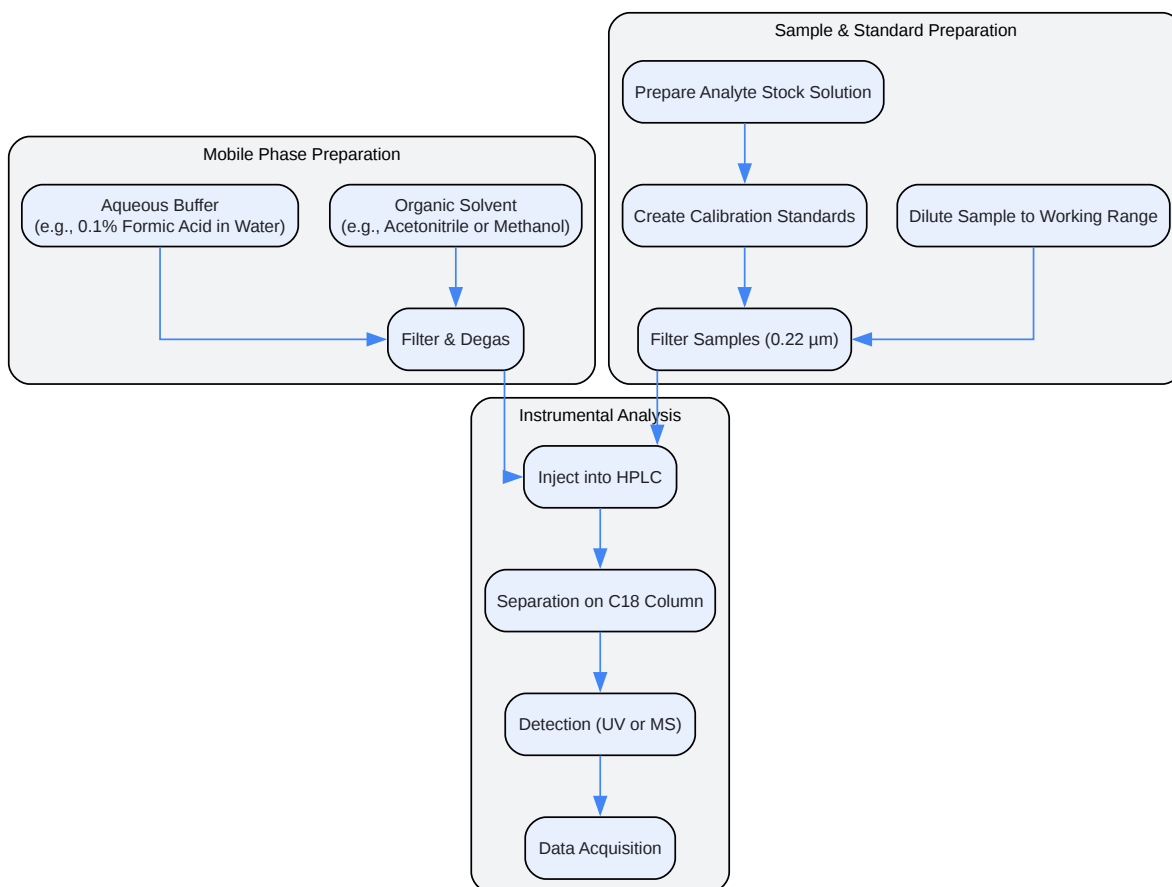


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Caption: General analytical workflow from sample receipt to final reporting.

Primary Method: RP-HPLC with UV/MS Detection

This method offers a robust and direct approach for the quantification of **5-(Hydroxymethyl)azepan-2-one** without the need for derivatization.



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Caption: Detailed workflow for the RP-HPLC-UV/MS analytical method.

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

- HPLC or UHPLC system with a gradient pump, autosampler, and column oven.
- Photodiode Array (PDA) or UV-Vis detector.
- Mass Spectrometer (Quadrupole or High-Resolution) with an Electrospray Ionization (ESI) source (for MS detection).
- Analytical balance, volumetric flasks, pipettes.
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid (or other suitable mobile phase modifier).
- **5-(Hydroxymethyl)azepan-2-one** reference standard.
- Syringe filters (0.22 μm or 0.45 μm).

Chromatographic Conditions: The following table provides a starting point for method development. Conditions should be optimized to ensure adequate separation from matrix components and potential impurities.

Parameter	Recommended Condition	Rationale
Column	C18, 2.1 x 100 mm, 1.8 µm (or similar)	Standard reversed-phase chemistry provides good retention for this moderately polar analyte.
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for efficient ESI+ ionization and helps control peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with low UV cutoff and good elution strength.
Gradient	5% B to 95% B over 10 minutes, hold 2 min, re-equilibrate	A gradient is recommended to elute any potential late-eluting impurities and ensure a clean baseline for subsequent injections.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol.	2 µL	Small volume minimizes peak distortion, especially with strong sample diluents.
UV Detection	215 nm	The amide bond typically shows absorbance around 210-220 nm. ^[13] A full spectrum should be acquired to determine the optimal wavelength.

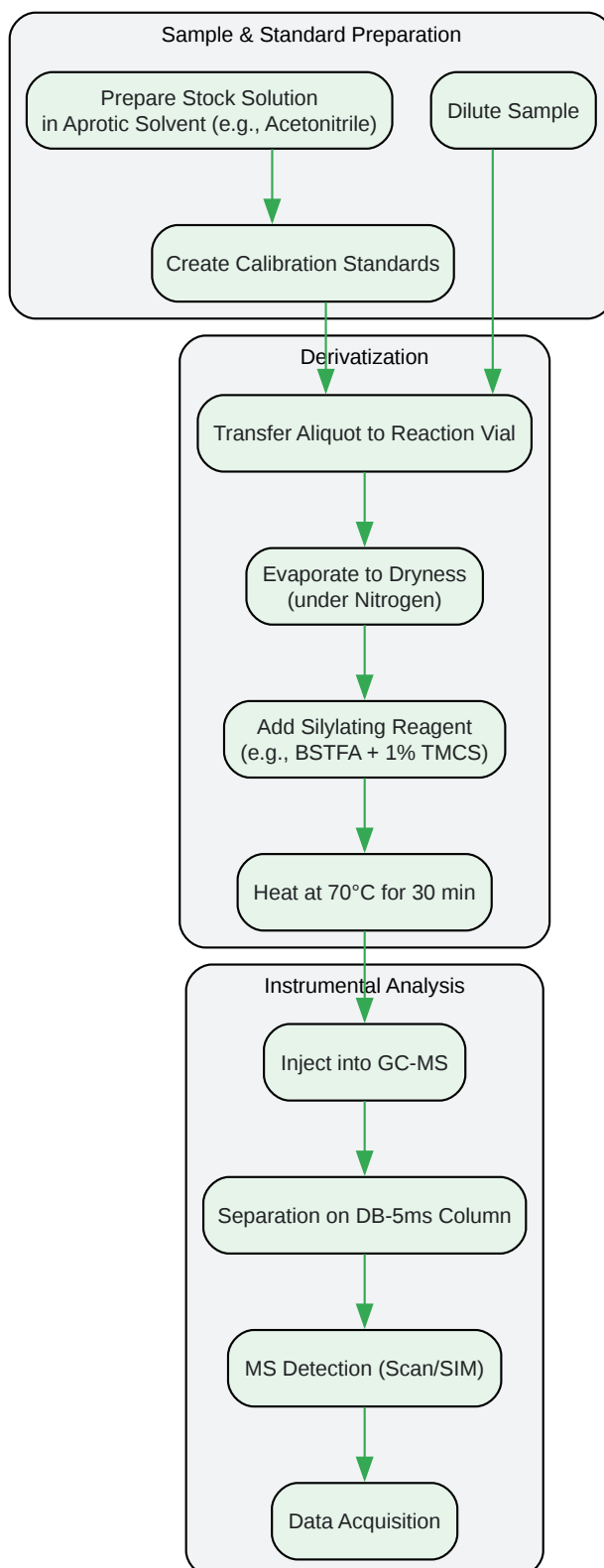
MS Detection (ESI+)	Scan Mode: m/z 50-300	To confirm the presence of the [M+H] ⁺ ion (m/z 144.1).
SIM/MRM Mode: Monitor m/z 144.1	For selective and sensitive quantification. Fragmentation of the parent ion can be used for MRM for higher specificity.	

Procedure:

- **Standard Preparation:** Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 water:acetonitrile) to create a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution to cover the expected sample concentration range.
- **Sample Preparation:** Dilute the sample mixture with the same diluent used for the standards to bring the analyte concentration within the calibration range.[\[14\]](#)
- **Filtration:** Filter all standards and samples through a 0.22 µm syringe filter into HPLC vials.
- **Sequence Setup:** Set up an injection sequence including a blank (diluent), the calibration standards in increasing order of concentration, quality control (QC) samples, and the unknown samples.
- **Data Analysis:** Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Alternative Method: GC-MS with Derivatization

This method is suitable for matrices where GC is the preferred platform or when orthogonal confirmation of the HPLC results is required.



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Caption: Detailed workflow for the GC-MS analytical method including the critical derivatization step.

Experimental Protocol: GC-MS

Instrumentation and Materials:

- Gas Chromatograph with a split/splitless inlet and an autosampler.
- Mass Spectrometer (e.g., single quadrupole).
- Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Aprotic solvent (e.g., Acetonitrile, Pyridine).
- Heating block or oven.

GC-MS Conditions:

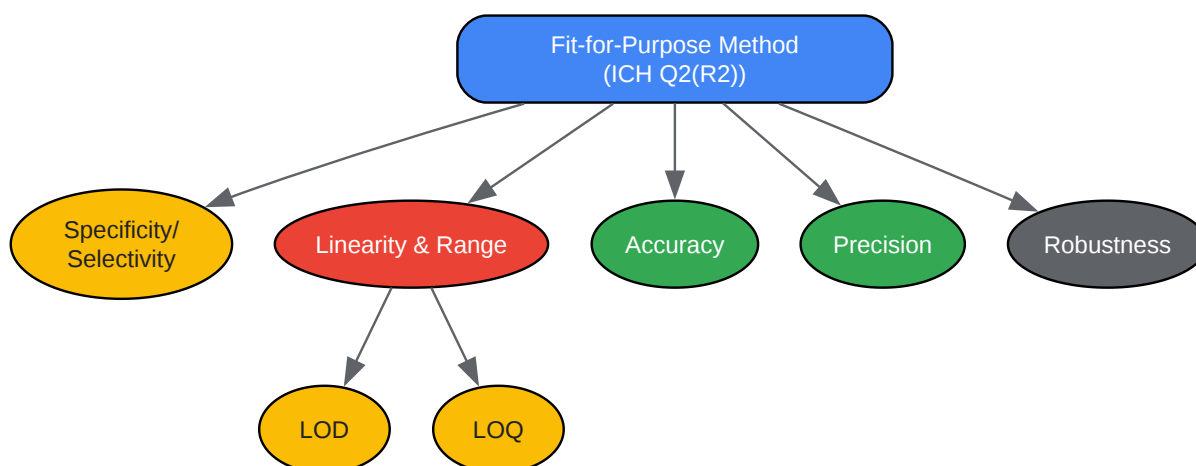
Parameter	Recommended Condition	Rationale
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film (or equivalent)	A low-polarity 5% phenyl column is a general-purpose column suitable for a wide range of derivatized compounds.[15]
Inlet Temp.	250 °C	Ensures rapid vaporization of the derivatized analyte.
Injection Mode	Split (e.g., 20:1)	Prevents column overloading for higher concentration samples. Splitless may be used for trace analysis.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas standard for GC-MS.
Oven Program	100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)	Temperature program should be optimized to separate the analyte from derivatizing agent artifacts and other components.
MS Transfer	280 °C	Prevents condensation of the analyte before entering the ion source.
Ion Source	230 °C, Electron Ionization (EI) at 70 eV	Standard EI conditions for generating reproducible fragmentation patterns.[15]
MS Mode	Full Scan (m/z 50-400) for identification; SIM for quantification	Scan mode is used to identify the analyte and its fragments. SIM mode enhances sensitivity by monitoring specific ions.

Procedure:

- Standard/Sample Preparation: Prepare stock and calibration standards in an aprotic solvent like acetonitrile. Dilute samples similarly.
- Derivatization: Transfer a precise volume (e.g., 100 μL) of each standard and sample to a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 100 μL of BSTFA (+1% TMCS) to each vial. Cap tightly and heat at 70 $^{\circ}\text{C}$ for 30 minutes.
- Cool to room temperature before placing the vials in the GC autosampler.
- Analysis: Run the sequence and acquire data. The target analyte will be the silylated derivative. The mass spectrum should show a molecular ion and characteristic fragments that can be used for quantification.

Method Validation Protocol

Any analytical method used for quantitative purposes in a regulated environment must be validated to demonstrate it is fit for its intended purpose.[16][17][18] The validation should be performed according to ICH Q2(R2) guidelines.[1][2][3][19]



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Caption: Key parameters for analytical method validation based on ICH Q2(R2).

Validation Experiments

- **Specificity:** Analyze a blank matrix and a matrix spiked with known related substances/impurities to demonstrate that the analyte peak is free from interference.[20][21]
- **Linearity:** Analyze a minimum of five standards across the desired concentration range (e.g., 50-150% of the target concentration). Plot the response vs. concentration and determine the correlation coefficient (r^2), which should typically be ≥ 0.999 . [22]
- **Accuracy:** Analyze samples with a known concentration of the analyte (e.g., by spiking a blank matrix at three different levels). The recovery should be calculated and typically fall within 98-102%.
- **Precision:**
 - **Repeatability:** Perform multiple injections ($n=6$) of a single standard and calculate the relative standard deviation (RSD), which should be $<2\%$.
 - **Intermediate Precision:** Repeat the analysis on a different day with a different analyst or instrument. The RSD between the data sets should be within acceptable limits.
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** Determine experimentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[22]
- **Robustness:** Intentionally vary critical method parameters (e.g., column temperature $\pm 2^\circ\text{C}$, mobile phase pH ± 0.1 , flow rate $\pm 5\%$) and assess the impact on the results to demonstrate the method's reliability during normal use.

Summary of Typical Acceptance Criteria:

Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD)	Repeatability: $\leq 2.0\%$; Intermediate Precision: $\leq 3.0\%$
Specificity	No interference at the analyte retention time
LOQ (S/N Ratio)	≥ 10

Conclusion

This application note provides two robust and reliable methods for the quantification of **5-(Hydroxymethyl)azepan-2-one**. The primary recommended method is RP-HPLC with UV or MS detection, which offers direct analysis with high performance. An alternative GC-MS method following derivatization is also presented for orthogonal confirmation or for laboratories where GC is the preferred technique. Both protocols are designed to be validated according to ICH guidelines to ensure data integrity and trustworthiness for research, development, and quality control applications.

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